Methyl 5-hexynoate
Overview
Description
Methyl 5-hexynoate is a compound with the molecular formula C7H10O2 . It is a clear colorless to pale yellow liquid . It is also known by other names such as methyl hex-5-ynoate and 5-Hexynoic acid, methyl ester .
Synthesis Analysis
This compound is used in the synthesis of methyl (Z)-8-chlorooct-7-ene-5-ynoate with (Z)-1,2-dichloro-ethane . This indicates that it can be used as a starting material in the synthesis of other complex organic compounds.
Molecular Structure Analysis
The molecular weight of this compound is 126.15 g/mol . The InChI string representation of its structure is InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3
. The Canonical SMILES representation is COC(=O)CCCC#C
.
Physical and Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 156.2±23.0 °C at 760 mmHg, and a vapour pressure of 2.9±0.3 mmHg at 25°C . It has a molar refractivity of 34.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 131.3±3.0 cm3 .
Safety and Hazards
Methyl 5-hexynoate is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and not ingesting the compound. If swallowed, immediate medical assistance should be sought .
Mechanism of Action
Methyl 5-hexynoate, also known as methyl hex-5-ynoate, is a unique chemical compound with the molecular formula C7H10O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound can interact with various biological molecules due to its chemical structure .
Mode of Action
It’s known to be used in the synthesis of other compounds, such as methyl (Z)-8-chlorooct-7-ene-5-ynoate
Biochemical Pathways
Its role in the synthesis of other compounds suggests that it may participate in various biochemical reactions .
Result of Action
Its role in the synthesis of other compounds suggests that it may have various effects at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it’s recommended to keep the compound in a dry, cool, and well-ventilated place . .
Properties
IUPAC Name |
methyl hex-5-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h1H,4-6H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULAZTXJLWELL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77758-51-1 | |
Record name | 77758-51-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes methyl 5-hexynoate a useful building block in organic synthesis?
A1: this compound is a versatile reagent in organic synthesis due to the presence of both an alkyne and an ester functional group. [, ] The terminal alkyne can participate in various reactions, including copper-catalyzed coupling reactions as seen in the synthesis of 1,4-alkadiynes. [] The ester functionality offers further opportunities for transformations, such as reduction or hydrolysis, allowing for the introduction of different functionalities into the final molecule.
Q2: Can you give an example of how this compound has been used to synthesize a natural product?
A2: Researchers successfully synthesized lamenallenic acid, a naturally occurring axially chiral allene, starting with this compound. [] They utilized an enantioselective allenylation reaction with (S)-α,α-dimethylprolinol as the chiral source to introduce the allene moiety. This example highlights the utility of this compound in constructing complex natural product frameworks.
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